molecular formula C19H13BrO3 B11404228 3-(4-bromophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one

3-(4-bromophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11404228
M. Wt: 369.2 g/mol
InChI Key: KLGASFBQRCQNCE-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenes This compound is characterized by its unique structure, which includes a bromophenyl group and a furochromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the bromination of a phenyl group, followed by the formation of the furochromene core through cyclization reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to enhance yield and reduce production costs. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenyl derivatives .

Scientific Research Applications

3-(4-Bromophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets. The bromophenyl group and the furochromene core play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound shares the bromophenyl group but has a different core structure.

    4-(4-Bromophenyl)-thiazol-2-amine: Another compound with a bromophenyl group, but with a thiazole core.

    3-(4-Bromophenyl)-7-hydroxy-4-methyl-2H-chromen-2-one: Similar in having a bromophenyl group and a chromene core.

Uniqueness

3-(4-Bromophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific furochromene core, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

Molecular Formula

C19H13BrO3

Molecular Weight

369.2 g/mol

IUPAC Name

3-(4-bromophenyl)-5,9-dimethylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C19H13BrO3/c1-10-7-17(21)23-19-11(2)18-15(8-14(10)19)16(9-22-18)12-3-5-13(20)6-4-12/h3-9H,1-2H3

InChI Key

KLGASFBQRCQNCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Br)C

Origin of Product

United States

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